molecular formula C14H18Cl2N2O2 B8539270 Ethyl 4-(2,5-dichlorobenzyl)piperazine-1-carboxylate

Ethyl 4-(2,5-dichlorobenzyl)piperazine-1-carboxylate

Cat. No.: B8539270
M. Wt: 317.2 g/mol
InChI Key: ZWZBFVZGJHJAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,5-dichlorobenzyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H18Cl2N2O2 and its molecular weight is 317.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18Cl2N2O2

Molecular Weight

317.2 g/mol

IUPAC Name

ethyl 4-[(2,5-dichlorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H18Cl2N2O2/c1-2-20-14(19)18-7-5-17(6-8-18)10-11-9-12(15)3-4-13(11)16/h3-4,9H,2,5-8,10H2,1H3

InChI Key

ZWZBFVZGJHJAHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture comprising 1.94 g 1-ethoxycarbonylpiperazine and 3.45 g anhydrous potassium carbonate, in 20 mL of N,N-dimethylformamide, stirred at room temperature, under a nitrogen atmosphere, there was added 2.01 g of 2,5-dichlorobenzyl chloride. Then after 24 hr stirring at room temperature, this reaction mixture was poured into 200 mL of water, followed by extraction with ethyl acetate (3×100 mL). The obtained organic phase was dried over anhydrous sodium sulphate, followed by evaporation under vacuum. The obtained residue was then purified by flash chromatography (petroleum ether—ethyl acetate 85:15). The solvents were then evaporated off completely to give 2 g of Compound 14A (yield 63%).
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
63%

Synthesis routes and methods II

Procedure details

2,5-Dichlorobenzyl chloride (2.01 g) was added to a mixture of 1.94 g of 1-ethoxycarbonylpiperazine and 3.45 g of anhydrous potassium carbonate in 20 ml of N,N-dimethylformamide stirred at room temperature in nitrogen atmosphere. After 24 h of stirring at the same temperature, the reaction mixture was poured into water and extracted with ethyl acetate. The organic phase, which was dried on anhydrous Na2SO4, was evaporated to dryness under vacuum. The oily residue was purified via flash chromatography (petrolium ether-ethyl acetate 85:15) giving 2 g (63%) of the title compound.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

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